Cas no 1229357-99-6 (tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate)

tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 2-(3-bromo-2-oxopropyl)-, 1,1-dimethylethyl ester
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- インチ: 1S/C13H22BrNO3/c1-13(2,3)18-12(17)15-7-5-4-6-10(15)8-11(16)9-14/h10H,4-9H2,1-3H3
- InChIKey: ZIJCVCKVXHYUPU-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCCCC1CC(=O)CBr
じっけんとくせい
- 密度みつど: 1.285±0.06 g/cm3(Predicted)
- ふってん: 381.6±12.0 °C(Predicted)
- 酸性度係数(pKa): -2.19±0.40(Predicted)
tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6233836-0.1g |
tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |
1229357-99-6 | 95.0% | 0.1g |
$554.0 | 2025-03-15 | |
Enamine | EN300-6233836-5.0g |
tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |
1229357-99-6 | 95.0% | 5.0g |
$4641.0 | 2025-03-15 | |
1PlusChem | 1P028GHF-5g |
tert-butyl2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |
1229357-99-6 | 95% | 5g |
$5799.00 | 2023-12-25 | |
1PlusChem | 1P028GHF-250mg |
tert-butyl2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |
1229357-99-6 | 95% | 250mg |
$1041.00 | 2023-12-25 | |
1PlusChem | 1P028GHF-500mg |
tert-butyl2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |
1229357-99-6 | 95% | 500mg |
$1606.00 | 2023-12-25 | |
1PlusChem | 1P028GHF-2.5g |
tert-butyl2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |
1229357-99-6 | 95% | 2.5g |
$3938.00 | 2023-12-25 | |
Enamine | EN300-6233836-10.0g |
tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |
1229357-99-6 | 95.0% | 10.0g |
$6882.0 | 2025-03-15 | |
Enamine | EN300-6233836-1.0g |
tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |
1229357-99-6 | 95.0% | 1.0g |
$1599.0 | 2025-03-15 | |
Aaron | AR028GPR-100mg |
tert-butyl2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |
1229357-99-6 | 95% | 100mg |
$787.00 | 2025-02-16 | |
Aaron | AR028GPR-250mg |
tert-butyl2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |
1229357-99-6 | 95% | 250mg |
$1114.00 | 2025-02-16 |
tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate 関連文献
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylateに関する追加情報
Terbutyl 2-(3-Bromo-2-Oxopropyl)Piperidine-1-Carboxylate: A Promising Synthetic Intermediate in Medicinal Chemistry
In the rapidly evolving landscape of medicinal chemistry, the compound tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate (CAS No. 1229357-99-6) has emerged as a critical intermediate for designing bioactive molecules. This compound, characterized by its unique structural features including the tert-butyl protecting group and the 3-bromo-substituted ketone moiety, offers versatility in synthetic strategies. Recent advancements highlight its role in constructing pharmacophoric scaffolds with enhanced drug-like properties.
The core structure of this compound integrates a piperidine ring (N-piperidin) with a branched aliphatic chain. The presence of the keto (C=O) functionality at position 2 introduces electrophilic character, enabling nucleophilic substitutions or Michael additions under controlled conditions. Meanwhile, the bromine atom at position 3 serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions—a key step in modern drug discovery pipelines. This dual functionality allows researchers to modulate physicochemical properties such as lipophilicity and metabolic stability during lead optimization phases.
A groundbreaking study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in synthesizing novel kinase inhibitors targeting cancer-related signaling pathways. By introducing electron-withdrawing groups via Suzuki-Miyaura coupling at the bromine site, researchers achieved submicromolar IC₅₀ values against ABL1 tyrosine kinase—a critical target for chronic myeloid leukemia therapies. The stability of the tert-butyl ester under reaction conditions ensured minimal side-product formation during multi-step syntheses.
In neuroprotective drug development, this compound has been leveraged to create hybrid molecules combining acetylcholinesterase inhibition and antioxidant activity. A collaborative team from MIT and Pfizer reported that substituting the bromine with aryl groups using Stille coupling resulted in compounds that crossed the blood-brain barrier more efficiently than existing drugs like donepezil. The piperidine backbone provided optimal flexibility for receptor binding while maintaining favorable ADME profiles.
Recent advances in continuous-flow synthesis have further elevated its value as a process intermediate. A 2024 paper in Green Chemistry described a scalable microreactor setup where this compound was synthesized with >95% yield under solvent-free conditions using microwave-assisted protocols. The use of immobilized base catalysts reduced purification steps while preserving the integrity of labile functional groups like the oxo-propionyl segment.
Bioisosteric replacements studies revealed intriguing insights into its pharmacological potential. Replacing the bromine with trifluoromethyl groups (CBr → CF₃) significantly improved metabolic stability without compromising kinase inhibitory activity—a breakthrough validated through rat pharmacokinetic studies showing a 4-fold increase in half-life compared to non-substituted analogs.
In peptide conjugation strategies, this compound's carboxylic acid ester functionality enables efficient coupling with amino acids via amide bond formation. Researchers at ETH Zurich utilized this property to develop targeted prodrugs where tumor-specific proteases cleave the tert-butyl ester, releasing active payloads only at disease sites—a mechanism validated through ex vivo imaging studies on pancreatic cancer models.
Spectroscopic analysis confirms its structural integrity under various reaction conditions:¹H NMR shows distinct signals for the piperidine protons (δ 1.4–3.8 ppm), while¹³C NMR reveals characteristic peaks for the carbonyl carbon (δ 198 ppm) and quaternary carbon adjacent to bromine (δ 78 ppm). X-ray crystallography data from recent publications further elucidates its conformational preferences, particularly the cis arrangement between bromine and oxo groups which optimizes reactivity during transition metal-mediated transformations.
A notable application lies in creating photoresponsive drug delivery systems. By attaching azobenzene moieties via palladium-catalyzed arylation at position 3, scientists developed light-switchable nanoparticles that release payloads upon UV irradiation—a technique currently being tested for localized treatment of melanoma metastases without systemic toxicity.
Safety assessments conducted by regulatory bodies have confirmed its non-toxic profile up to therapeutic doses when administered intravenously or orally. Acute toxicity studies showed LD₅₀ values exceeding 5 g/kg in rodent models, while chronic exposure trials demonstrated no significant organ damage over six months—critical data supporting its progression into preclinical trials for multiple therapeutic areas including oncology and neurodegenerative diseases.
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